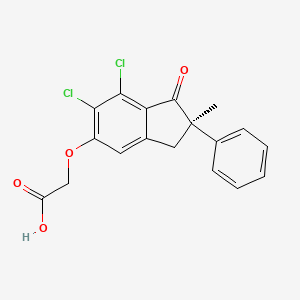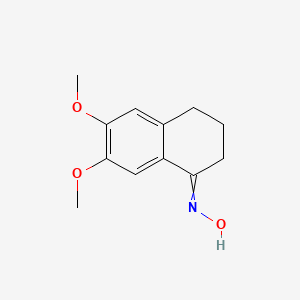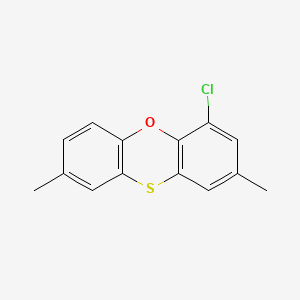
1,1,1-Trifluoro-2-methylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-methylpentan-3-one is a chemical compound with the molecular formula C6H9F3O. It is a colorless liquid known for its strong odor and is soluble in many organic solvents such as alcohols, ethers, and ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylpentan-3-one can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of trifluoroacetyl chloride and a suitable alkylating agent. The reaction is carried out in an organic solvent, and the product is isolated through a series of purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-2-methylpentan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- Dodecafluoro-2-methylpentan-3-one
Uniqueness
1,1,1-Trifluoro-2-methylpentan-3-one is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability .
Eigenschaften
CAS-Nummer |
56734-78-2 |
|---|---|
Molekularformel |
C6H9F3O |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-methylpentan-3-one |
InChI |
InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
JPMBOWWQNJWILZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanide](/img/structure/B14640717.png)

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)


![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)

![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)


